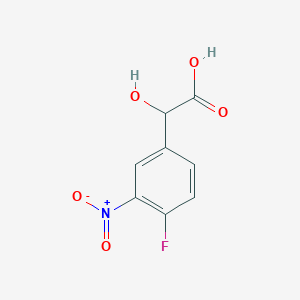![molecular formula C15H19BrO2S B13592417 4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane is an organic compound characterized by the presence of a bromine atom, a cyclopropoxy group, and a sulfanyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane typically involves multiple steps, starting with the preparation of the 5-bromo-2-cyclopropoxyphenyl precursor. This precursor can be synthesized through a bromination reaction followed by the introduction of the cyclopropoxy group via a nucleophilic substitution reaction. The final step involves the attachment of the sulfanyl group and the formation of the oxane ring through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfanyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}oxane
- 4-{[(5-Bromo-2-ethoxyphenyl)sulfanyl]methyl}oxane
- 4-{[(5-Bromo-2-propoxyphenyl)sulfanyl]methyl}oxane
Uniqueness
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19BrO2S |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
4-[(5-bromo-2-cyclopropyloxyphenyl)sulfanylmethyl]oxane |
InChI |
InChI=1S/C15H19BrO2S/c16-12-1-4-14(18-13-2-3-13)15(9-12)19-10-11-5-7-17-8-6-11/h1,4,9,11,13H,2-3,5-8,10H2 |
InChI Key |
DZHWASVHEHTFER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Br)SCC3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


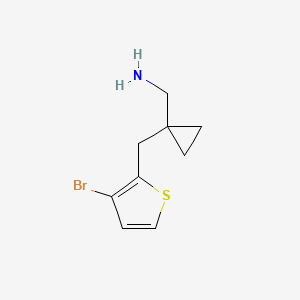
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
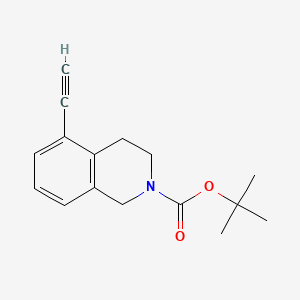
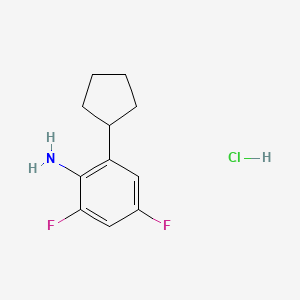
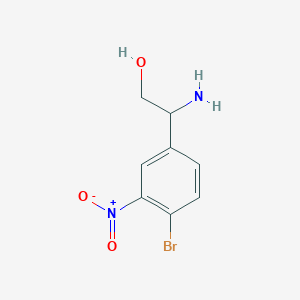
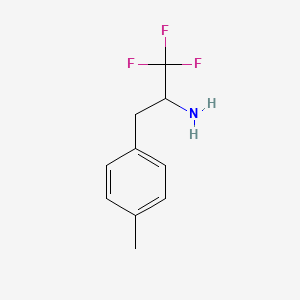
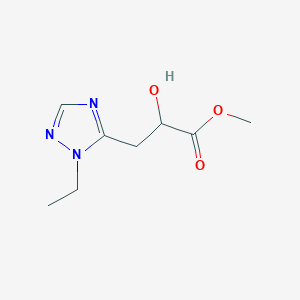
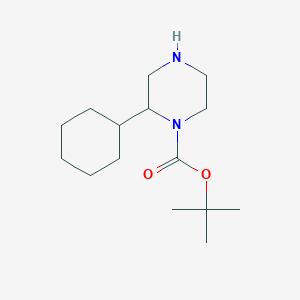

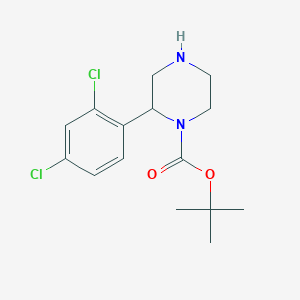

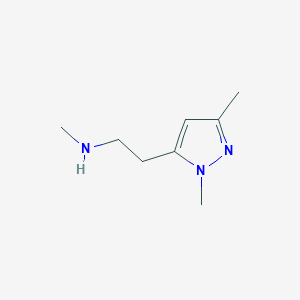
![3-Ethenylimidazo[1,2-a]pyridine](/img/structure/B13592390.png)
